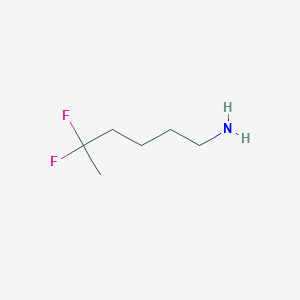

5,5-Difluorohexan-1-amine

Description

Overview of the Strategic Importance of Organofluorine Compounds in Chemical Synthesis

Organofluorine chemistry, the study of organic compounds containing the carbon-fluorine bond, has become a cornerstone of modern chemical research and industry. numberanalytics.com The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. researchgate.net This is due to several unique characteristics of the fluorine atom, including its high electronegativity (the highest of all elements at 3.98), its relatively small size (second only to hydrogen), and the exceptional strength of the carbon-fluorine bond (with an average bond energy of about 480 kJ/mol). wikipedia.orgacs.org

These properties confer enhanced thermal stability, increased lipophilicity, and improved bioavailability to fluorinated molecules. numberanalytics.com Consequently, organofluorine compounds have found indispensable applications in a wide array of fields, most notably in pharmaceuticals, agrochemicals, and materials science. numberanalytics.comresearchgate.net An estimated 20% of all pharmaceuticals contain fluorine, including several top-selling drugs. wikipedia.org This highlights the strategic value of developing synthetic methodologies for the selective introduction of fluorine into organic scaffolds. researchgate.net The history of organofluorine chemistry dates back over a century, with early methods like halogen exchange paving the way for the advanced fluorination techniques used today. nih.gov

Significance of Fluorinated Amines as Core Structures in Advanced Chemical Applications

Within the vast landscape of organofluorine chemistry, fluorinated amines represent a particularly valuable class of compounds. The amine functional group is a key component of many biologically active molecules and pharmaceuticals. The introduction of fluorine atoms into an amine-containing compound can profoundly influence its properties, such as basicity (pKa), metabolic stability, and binding affinity to biological targets. nih.gov

Specifically, the presence of fluorine can modulate the lipophilicity and bioavailability of a drug candidate, which are critical parameters in drug discovery and development. nih.govbohrium.com For instance, the strategic placement of fluorine can block sites of metabolic oxidation, thereby increasing the drug's half-life in the body. researchgate.net β-fluorination of an amino group, for example, can significantly alter the basicity of the neighboring amine, leading to enhanced biological activity. nih.gov As a result, the development of synthetic methods for producing structurally diverse fluorinated amines is an area of intense research, with applications ranging from medicinal chemistry to the creation of advanced materials. researchgate.netnih.gov

Foundational Context of 5,5-Difluorohexan-1-amine within Aliphatic Difluoroamine (B82689) Chemistry

This compound is an aliphatic amine featuring a hexyl chain with a geminal difluoro group at the 5-position and a primary amine at the 1-position. While specific research on this compound is not extensively documented in publicly available literature, its chemical identity places it within the important class of aliphatic difluoroamines. The properties and reactivity of this compound can be understood by examining related structures and general principles of organofluorine chemistry.

The synthesis of such a compound would likely involve multi-step processes. A plausible synthetic route could involve the fluorination of a suitable ketone precursor to introduce the gem-difluoro group, followed by transformations to introduce the terminal amine. For example, a similar compound, 3,3-Difluorohexan-1-amine, is synthesized through methods that may include electrophilic fluorination using reagents like diethylaminosulfur trifluoride (DAST). smolecule.com The terminal amine can be introduced via methods such as reductive amination or nucleophilic substitution. smolecule.com

The introduction of a gem-difluoro unit into an aliphatic chain, as seen in this compound, is known to have significant effects on the molecule's conformational preferences and electronic properties. This can, in turn, influence its interactions with biological systems. The study of such molecules is crucial for understanding how aliphatic fluorination patterns can be used to fine-tune the properties of bioactive compounds. researchgate.netacs.org

Chemical Properties and Data

The following table summarizes the key chemical identifiers for this compound.

| Property | Value |

| Molecular Formula | C₆H₁₃F₂N |

| Molecular Weight | 137.17 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CC(CCC(N)F)F |

| InChI Key | RQMHKDNYPFZDED-UHFFFAOYSA-N |

Note: Data for this table is compiled from general chemical knowledge for the structure, as specific experimental data is limited in the literature.

Research Findings on Related Compounds

Research on structurally similar compounds provides insights into the potential characteristics and applications of this compound.

| Compound | Key Research Findings | Potential Implications for this compound |

| 3,3-Difluorohexan-1-amine | Used as a building block in medicinal chemistry and materials science due to the influence of fluorine on chemical properties and reactivity. smolecule.com | Suggests that this compound could also serve as a valuable synthetic intermediate. |

| β-Fluoroalkylamines | The introduction of fluorine beta to an amine group can significantly modulate the basicity and enhance bioavailability and biological activity. nih.gov | The difluoro group at the 5-position of this compound is distant from the amine, suggesting its primary role may be in modulating lipophilicity and metabolic stability rather than the amine's basicity. |

| Aliphatic Fluorination Motifs | The position and number of fluorine atoms in an aliphatic chain can be tailored to either increase or decrease lipophilicity, a key parameter in drug design. acs.orgmdpi.com | The 5,5-difluoro motif in the hexan-1-amine structure is expected to alter its lipophilicity compared to the non-fluorinated analogue, which could be beneficial for certain applications. |

Structure

3D Structure

Properties

IUPAC Name |

5,5-difluorohexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13F2N/c1-6(7,8)4-2-3-5-9/h2-5,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOLQNJHXMZABLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCN)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of 5,5 Difluorohexan 1 Amine

Fundamental Amine Reactivity in the Presence of Geminal Fluorination

The reactivity of the primary amine in 5,5-Difluorohexan-1-amine is governed by the lone pair of electrons on the nitrogen atom. However, the strong electron-withdrawing nature of the two fluorine atoms, transmitted via an inductive effect through the carbon chain, significantly influences this reactivity.

Nucleophilicity of the Amine Functionality

The nucleophilicity of an amine is its ability to donate its electron pair to an electrophile. While primary amines are generally considered good nucleophiles, the presence of the gem-difluoro group in this compound diminishes this characteristic. The highly electronegative fluorine atoms pull electron density away from the nitrogen atom, making its lone pair less available for donation. masterorganicchemistry.com This effect decreases with distance, but for a six-carbon chain, it remains significant.

Studies on analogous fluoroalkylamines have shown that this reduced nucleophilicity can be a challenge in certain synthetic reactions, such as some metal-catalyzed cross-coupling reactions where the amine's coordination to the metal center can be hindered. nih.govresearchgate.net However, this lowered reactivity can also be advantageous, allowing for more selective reactions or preventing unwanted side reactions that might occur with more strongly nucleophilic amines. nih.gov For instance, the reduced nucleophilicity allows certain reactions to proceed in the presence of functional groups that are typically sensitive to strong nucleophiles. nih.gov

Proton-Accepting Capabilities and Basicity Considerations

Basicity, the ability of the amine to accept a proton, is directly related to the availability of its lone pair. The electron-withdrawing inductive effect of the gem-difluoro group significantly reduces the basicity of the amine. masterorganicchemistry.comacs.org This is quantified by the pKa of its conjugate acid (R-NH3+). For comparison, the pKaH of n-hexylamine is approximately 10.6. For fluoroalkylamines, the pKa is substantially lower. For example, fluoroalkylamines with fluorine atoms on the β-carbon (two carbons away from the nitrogen) have pKa values in the range of 5.5–6.0. acs.orgacs.org

Table 1: Comparison of Basicity (pKa of Conjugate Acid)

| Compound | Structure | Approximate pKaH | Reference |

|---|---|---|---|

| n-Hexylamine | CH₃(CH₂)₅NH₂ | 10.6 | |

| 2,2,2-Trifluoroethylamine | CF₃CH₂NH₂ | 5.7 |

Acylation Reactions with Carboxylic Acid Derivatives

Acylation is a fundamental reaction of primary amines, leading to the formation of stable amide bonds. msu.edu Amines react with acylating agents like acyl chlorides, anhydrides, and esters. youtube.comyoutube.com The nucleophilicity of the amine is a key factor in the rate of these reactions.

Given the decreased nucleophilicity of this compound, its reaction with less reactive acylating agents, such as esters, may be slow and require catalysis (e.g., by strong bases or enzymes). youtube.com However, with highly reactive reagents like acyl chlorides or anhydrides, the acylation is expected to proceed efficiently to form the corresponding N-(5,5-difluorohexyl)amide. The reaction involves the amine attacking the electrophilic carbonyl carbon of the acylating agent, followed by the departure of a leaving group (e.g., chloride or carboxylate). youtube.com

Table 2: General Reactivity of this compound with Electrophiles

| Reaction Type | Electrophile | Product Type | Expected Reactivity |

|---|---|---|---|

| Alkylation | Alkyl Halide | Secondary Amine | Moderate, subject to over-alkylation |

| Acylation | Acyl Chloride | Amide | High |

| Acylation | Anhydride | Amide | High |

| Acylation | Ester | Amide | Low, may require catalysis |

Reactivity of the Fluorinated Moiety

The gem-difluoro group is the other key functional component of the molecule, characterized by its high stability.

Stability of the gem-Difluorinated Carbon Center

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, imparting significant chemical and thermal stability to the gem-difluoro group. researchgate.netorganic-chemistry.org This moiety is generally inert to many common reagents. It is resistant to oxidation, reduction, and attack by most nucleophiles and bases under typical reaction conditions.

Processes for synthesizing gem-difluoroalkanes often involve harsh reagents like hydrogen fluoride, highlighting the stability of the final product. google.comgoogle.com The stability of the gem-difluoro group ensures that it remains intact during chemical transformations targeting the amine functionality. For example, during the acylation or alkylation of the amine group, the CF2 unit does not participate in the reaction. This chemical orthogonality is a valuable feature in complex molecule synthesis, allowing the gem-difluoro motif to be carried through multiple synthetic steps without requiring protecting groups.

Potential for Selective C-F Bond Activation and Functionalization

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making its selective activation and functionalization a significant challenge. In this compound, the two fluorine atoms are situated on a non-activated aliphatic carbon, rendering these bonds particularly inert. However, recent advancements in synthetic chemistry have provided pathways to cleave such robust bonds, opening possibilities for the derivatization of gem-difluoroalkanes.

The primary difficulty in the functionalization of gem-difluoro compounds lies in achieving selective mono-defluorination without leading to complete defluorination. The C-F bonds in a difluoromethylene (CF2) group are stronger than a single C-F bond in a monofluorinated alkane. Current time information in Bangalore, IN. Despite these challenges, several strategies have emerged for the activation of unactivated C(sp³)–F bonds. These methods often involve the use of strong Lewis acids, photoredox catalysis, or transition-metal-free conditions. nih.govscispace.com

For instance, aluminum-based Lewis acids have been shown to control the selective transformation of unactivated gem-difluoroalkanes, leading to products like spirobiindanes, alkenyl chlorides, and monofluoroalkenes. researchgate.net Another promising approach involves photoredox/palladium dual catalysis, which has been successfully applied to the selective defluorinative carboxylation of gem-difluoroalkenes with CO2. nih.govrsc.org This method proceeds through a single electron reduction to generate a radical intermediate, which then undergoes catalytic functionalization. While these examples are on different substrates, the underlying principles could potentially be adapted for the selective functionalization of the CF2 group in this compound.

Research has also demonstrated the desymmetrization of non-activated aliphatic 1,3-difluorides through silicon-induced catalytic C-F bond cleavage, highlighting the potential for enantioselective functionalization. researchgate.netresearchgate.net Such strategies could theoretically be applied to create chiral monofluorinated derivatives from this compound. The development of methods for the selective activation of C-F bonds under mild, transition-metal-free conditions is an active area of research, with silyl (B83357) radicals showing promise in this regard. springernature.com

Table 1: Potential Methods for Selective C-F Bond Activation in gem-Difluoroalkanes

| Method | Reagents/Catalysts | Potential Products from this compound | Reference |

| Lewis Acid-Mediated | Aluminum-based Lewis acids (e.g., AlEt2Cl) | Monofluoroalkene or chloro-substituted derivatives | researchgate.net |

| Photoredox/Dual Catalysis | Photocatalyst, Transition Metal Catalyst (e.g., Pd) | Monofluorinated and functionalized derivatives | nih.govrsc.org |

| Silicon-Induced Cleavage | Silicon reagent (e.g., BSA), Fluoride source (e.g., CsF) | Monofluorinated derivatives | researchgate.netresearchgate.net |

| Transition-Metal-Free Radical | Silyl radicals (from silylboronates) | Defluoro-functionalized amines | springernature.com |

Alkylation and Chain Extension Reactions

The primary amine group in this compound is a key site for chemical modification, particularly through alkylation and chain extension reactions. These reactions allow for the straightforward introduction of various substituents, leading to a diverse range of secondary and tertiary amines with potential applications in medicinal chemistry and materials science.

Alkylation:

N-alkylation of primary amines is a fundamental transformation in organic synthesis. wikipedia.org The reaction of this compound with alkyl halides would proceed via a nucleophilic substitution (SN2) mechanism, where the nitrogen's lone pair of electrons attacks the electrophilic carbon of the alkyl halide. pressbooks.pub A significant challenge in the alkylation of primary amines is the potential for over-alkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. wikipedia.orgpressbooks.pub

To achieve selective mono-alkylation, various methods have been developed. One approach involves using a large excess of the primary amine to favor the mono-alkylated product. Another strategy employs specific catalysts and reaction conditions. For example, a copper-catalyzed method using visible light has been shown to achieve the clean mono-alkylation of primary aliphatic amines with unactivated secondary alkyl iodides under mild conditions. nih.gov The use of cesium hydroxide (B78521) as a base in solvents like DMSO or DMF has also been reported to promote selective mono-N-alkylation of primary amines with alkyl bromides. google.com

Table 2: Selected Methods for N-Alkylation of Primary Aliphatic Amines

| Method | Alkylating Agent | Catalyst/Reagent | Key Feature | Reference |

| Classical SN2 | Alkyl Halide | Base (e.g., K2CO3) | Prone to over-alkylation | wikipedia.org |

| Copper-Catalyzed | Secondary Alkyl Iodide | CuI, rac-BINOL, Visible Light | Selective mono-alkylation | nih.gov |

| Cesium Base-Mediated | Alkyl Bromide | CsOH, Molecular Sieves | High yield of secondary amine | google.com |

| Ether Alkylation | Diethyl Ether | γ-Al2O3 | Eco-friendly, atom-economic | researchgate.net |

Chain Extension Reactions:

Reductive amination is a powerful and widely used method for the synthesis of amines and represents a key strategy for chain extension. jove.comorganic-chemistry.orguni-bayreuth.de This one-pot reaction involves the initial formation of an imine from the condensation of this compound with an aldehyde or ketone, followed by the in-situ reduction of the imine to the corresponding secondary or tertiary amine. chemistrysteps.com

A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH3CN) being particularly effective due to their mildness and selectivity for reducing the protonated imine over the carbonyl starting material. jove.com This method is highly versatile, allowing for the introduction of a wide range of alkyl and aryl groups depending on the carbonyl compound used. For example, reacting this compound with an aldehyde in the presence of a suitable reducing agent would yield a secondary amine with an extended carbon chain. This process is fundamental in building more complex molecular architectures from simpler amine precursors.

Table 3: Conditions for Reductive Amination of Primary Amines

| Carbonyl Compound | Reducing Agent | Solvent | Potential Product with this compound | Reference |

| Aldehyde (R-CHO) | Sodium Triacetoxyborohydride (STAB) | Dichloromethane (DCM) or Dichloroethane (DCE) | N-(alkyl)-5,5-difluorohexan-1-amine | organic-chemistry.org |

| Ketone (R-CO-R') | Sodium Cyanoborohydride (NaBH3CN) | Methanol (MeOH) | N-(dialkyl)-5,5-difluorohexan-1-amine | jove.com |

| Aldehyde/Ketone | H2, Metal Catalyst (e.g., Ni, Co) | Ethanol (EtOH) or Toluene | N-alkylated derivative | uni-bayreuth.deorganic-chemistry.org |

| Aldehyde/Ketone | α-picoline-borane | Methanol (MeOH) or Water | N-alkylated derivative | organic-chemistry.org |

Spectroscopic Characterization Techniques for 5,5 Difluorohexan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the detailed structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the connectivity and chemical environment of atoms within the molecule. For 5,5-Difluorohexan-1-amine, a combination of proton, fluorine, and carbon NMR is required for a complete structural assignment.

Proton NMR (¹H NMR) for Structural Elucidation

Proton NMR (¹H NMR) provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, the protons on each carbon of the hexane (B92381) chain will produce distinct signals.

The protons on the carbon adjacent to the amine group (C1) are expected to be deshielded and appear downfield, typically in the range of δ 2.2-2.9 ppm. projectguru.in The signal for the N-H protons of the primary amine itself can appear over a wide range (δ 0.5-5.0) and is often broad. projectguru.in The protons on the carbons further down the alkyl chain (C2, C3, C4) will appear in the typical aliphatic region (δ 1.0-1.7). projectguru.in The protons on the carbon adjacent to the difluoro group (C4) will experience coupling to the fluorine atoms, which will split their signal. The methyl protons at C6 will be split into a triplet by the two adjacent fluorine atoms.

Table 1: Predicted ¹H NMR Data for this compound

| Position | Chemical Shift (δ, ppm) (Predicted) | Multiplicity (Predicted) | Coupling Constant (J, Hz) (Predicted) |

|---|---|---|---|

| H-1 (-CH₂NH₂) | ~2.7 | Triplet (t) | J(H-H) ≈ 7 |

| H-2 (-CH₂-) | ~1.5 | Multiplet (m) | - |

| H-3 (-CH₂-) | ~1.4 | Multiplet (m) | - |

| H-4 (-CH₂CF₂-) | ~2.0 | Multiplet (m) | - |

| NH₂ | 1.0 - 3.0 | Broad Singlet (br s) | - |

Note: Predicted values are based on typical ranges for aliphatic amines and fluorinated compounds. projectguru.inlibretexts.org

Fluorine NMR (¹⁹F NMR) for Direct Fluorine Environment Analysis

Fluorine-19 is a spin ½ nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive technique for directly observing fluorine atoms. wikipedia.org For this compound, the two fluorine atoms are chemically equivalent and will produce a single signal.

This signal's multiplicity will be determined by the protons on the adjacent carbons (C4 and C6). The two protons on C4 will split the ¹⁹F signal into a triplet, and the three protons on C6 will further split each of these lines into a quartet. The resulting pattern will be a triplet of quartets. The chemical shift for gem-difluoroalkanes typically appears in a specific region of the ¹⁹F NMR spectrum. wikipedia.org

Table 2: Predicted ¹⁹F NMR Data for this compound

| Position | Chemical Shift (δ, ppm) (Predicted) | Multiplicity (Predicted) | Coupling Constant (J, Hz) (Predicted) |

|---|

Note: Predicted values are based on typical ranges for gem-difluoroalkanes. wikipedia.org

Carbon NMR (¹³C NMR) for Carbon Skeleton Assignment

Carbon-13 NMR provides information about the carbon framework of a molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, six distinct signals are expected, one for each carbon atom.

A key feature will be the signal for C5, the carbon atom bonded to the two fluorine atoms. This signal will be split into a triplet due to one-bond coupling (¹JCF), which is typically very large (200-300 Hz). rsc.org The other carbon signals will also exhibit smaller couplings to the fluorine atoms (²JCF, ³JCF, etc.), providing further structural confirmation. The chemical shifts are influenced by proximity to the electronegative amine and fluorine groups. libretexts.org The carbon attached to the nitrogen (C1) will be in the range of 35-50 ppm, while the carbon attached to the fluorines (C5) will be significantly downfield and easily identifiable by its splitting pattern. mdpi.com

Table 3: Predicted ¹³C NMR Data for this compound

| Position | Chemical Shift (δ, ppm) (Predicted) | Multiplicity (from C-F coupling) | Coupling Constant (J, Hz) (Predicted) |

|---|---|---|---|

| C-1 (-CH₂NH₂) | ~42 | Triplet (t) | ⁵J(C-F) ≈ 1-3 |

| C-2 (-CH₂-) | ~33 | Triplet (t) | ⁴J(C-F) ≈ 3-5 |

| C-3 (-CH₂-) | ~22 | Triplet (t) | ³J(C-F) ≈ 20-25 |

| C-4 (-CH₂CF₂-) | ~35 | Triplet (t) | ²J(C-F) ≈ 20-25 |

| C-5 (-CF₂-) | ~124 | Triplet (t) | ¹J(C-F) ≈ 235-245 |

Note: Predicted values are based on typical ranges for aliphatic amines and fluorinated alkanes. rsc.orglibretexts.orgmdpi.com

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound, a primary aliphatic amine, is expected to show several characteristic bands. The N-H stretching of the primary amine group typically appears as two distinct, sharp bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. orgchemboulder.comlibretexts.org Other key vibrations include the N-H bending (scissoring) mode around 1580-1650 cm⁻¹, the broad N-H wagging absorption between 665-910 cm⁻¹, and the C-N stretching vibration for aliphatic amines, which is found in the 1020-1250 cm⁻¹ range. orgchemboulder.comwikieducator.org Additionally, the spectrum will feature strong absorptions due to C-H stretching just below 3000 cm⁻¹ and very strong C-F stretching bands, typically in the 1000-1200 cm⁻¹ region, which may overlap with the C-N stretch.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine (R-NH₂) | N-H Asymmetric & Symmetric Stretch | 3300 - 3500 (two bands) | Medium |

| Primary Amine (R-NH₂) | N-H Scissoring (Bend) | 1580 - 1650 | Medium to Strong |

| Primary Amine (R-NH₂) | N-H Wagging | 665 - 910 | Strong, Broad |

| Aliphatic Amine | C-N Stretch | 1020 - 1250 | Medium to Weak |

| Alkyl Chain | C-H Stretch | 2850 - 2960 | Strong |

Source: Data compiled from general IR spectroscopy tables for amines and organofluorine compounds. orgchemboulder.comwikieducator.orgaip.orgmsu.edu

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for separating components of a mixture, allowing for the assessment of a compound's purity and, if chiral, its enantiomeric excess.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Gas Chromatography (GC) is a powerful technique for analyzing volatile compounds. However, the analysis of primary amines by GC can be challenging due to their basicity and polarity, which often leads to poor peak shape (tailing) and adsorption to the column. nih.gov To overcome this, analysis is often performed using specialized, deactivated columns or by converting the amine into a less polar derivative before analysis. researchgate.netnih.gov Derivatization with reagents like isobutyl chloroformate or pentafluorobenzoyl chloride can improve chromatographic performance and detection sensitivity, especially when coupled with a mass spectrometer (GC-MS). researchgate.netnih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a versatile method for purity analysis and is particularly useful for non-volatile or thermally sensitive compounds. Since simple aliphatic amines lack a strong UV chromophore, direct UV detection is often not feasible. tandfonline.com Therefore, pre-column derivatization with a UV-absorbing agent, such as o-phthalaldehyde (B127526) or 9-fluorenylmethyl chloroformate (FMOC), is commonly employed to allow for sensitive UV detection. nih.govchromforum.org Reversed-phase HPLC on columns like C18 is a common approach for separating these derivatives. chromatographyonline.com Furthermore, as this compound is chiral (due to the C5 stereocenter if the molecule is synthesized in an enantioselective manner), chiral HPLC can be used to separate the enantiomers and determine the enantiomeric excess (ee). This often involves using chiral stationary phases (CSPs) and carefully optimized mobile phases. chromatographyonline.com

Chiral Stationary Phase Applications for Stereoisomer Resolution

Since this compound is a chiral molecule, existing as a pair of enantiomers, the separation of these stereoisomers is crucial for stereoselective synthesis and biological evaluation. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful technique for achieving this separation. The choice of CSP is critical and often involves screening various phases to find one that provides adequate resolution. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly employed for the resolution of chiral amines. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP, leading to different retention times.

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Hexane/Isopropanol/Diethylamine |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Temperature | 25 °C |

| This table represents a typical set of starting conditions for the chiral separation of a compound like this compound. Actual conditions may vary depending on the specific CSP used. |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elucidating the structure of this compound. In a typical electron ionization (EI) mass spectrum, the molecule will undergo fragmentation, providing a unique fingerprint that can be used for identification. The molecular ion peak (M+) would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound.

The fragmentation pattern is influenced by the presence of the fluorine atoms and the amine group. Common fragmentation pathways for aliphatic amines include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom) and cleavage with the loss of small neutral molecules. The presence of the difluoro group at the 5-position will influence the fragmentation, potentially leading to characteristic fragments containing fluorine.

| Fragment Ion | Proposed Structure | m/z |

| [M]+ | [C6H13F2N]+ | 137.10 |

| [M-CH2NH2]+ | [C5H10F2]+ | 108.07 |

| [M-C2H5]+ | [C4H8F2N]+ | 109.06 |

| [CH2NH2]+ | [CH2NH2]+ | 30.05 |

| This table presents hypothetical fragmentation data for this compound based on common fragmentation patterns of similar compounds. |

Computational and Theoretical Studies on 5,5 Difluorohexan 1 Amine

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental geometric and electronic properties of 5,5-Difluorohexan-1-amine. qulacs.orgrsdjournal.org These calculations can predict key structural parameters and provide a map of the electron distribution within the molecule.

Molecular Geometry: Calculations would typically be performed using a basis set such as 6-31G* or a larger one for more accuracy, to find the lowest energy conformation of the molecule. This involves optimizing the bond lengths, bond angles, and dihedral angles. The introduction of the gem-difluoro group at the C5 position is expected to have a notable impact on the local geometry. chemrxiv.org For instance, the C-C-F bond angles are predicted to be slightly larger than the typical tetrahedral angle due to steric repulsion between the fluorine atoms and the adjacent methylene (B1212753) group. chemrxiv.org The C-F bonds themselves are highly polarized and strong.

Electronic Structure: Analysis of the molecular orbitals (HOMO and LUMO) and the electrostatic potential surface provides a detailed picture of the molecule's electronic landscape. The highly electronegative fluorine atoms create a region of significant negative electrostatic potential, while the amine group represents a nucleophilic and basic center. The calculated charge distribution would confirm the strong electron-withdrawing inductive effect of the gem-difluoro group, which influences the entire molecule.

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations

| Parameter | Predicted Value |

| C-N Bond Length | ~1.47 Å mdpi.com |

| C-C Bond Lengths (average) | ~1.53 Å |

| C-F Bond Lengths | ~1.35 Å |

| C-C-N Bond Angle | ~112° |

| F-C-F Bond Angle | ~105° |

| C4-C5-C6 Bond Angle | ~114° |

Note: The values in this table are hypothetical and based on typical values from computational studies of similar fluorinated alkylamines. Actual values would require specific calculations for this compound.

Conformational Analysis and the Influence of Geminal Fluorination

The conformational landscape of this compound is significantly shaped by the presence of the geminal fluorine atoms. nih.gov The preference for certain dihedral angles around the C-C bonds is influenced by a combination of steric and stereoelectronic effects.

The gauche effect, a stereoelectronic preference for a gauche arrangement of electronegative substituents, is a key factor in the conformational behavior of fluorinated alkanes. acs.org In the case of this compound, the interactions between the C-F bonds and adjacent C-H or C-C bonds will dictate the most stable conformations. It is anticipated that conformations that minimize steric repulsion while maximizing stabilizing hyperconjugative interactions (such as σC-H → σ*C-F) will be favored. acs.org The long alkyl chain allows for multiple rotamers, and computational studies can map the potential energy surface to identify the global and local minima.

A study on 1,3-difluorinated alkanes showed a strong influence of the 1,3-difluoro motif on the alkane chain conformation, which can be magnified with chain extension. nih.gov While this compound has a 1,5-relationship between the amine and the difluoro group, the principles of conformational control by fluorination still apply. nih.gov

Prediction of Chemical Reactivity and Reaction Mechanisms

Computational chemistry offers valuable tools to predict the chemical reactivity of this compound and to elucidate the mechanisms of its potential reactions. researchgate.net By calculating reactivity descriptors derived from DFT, such as Fukui functions and local softness, it is possible to identify the most probable sites for electrophilic and nucleophilic attack. researchgate.net

The primary amine group is the most likely site for reactions with electrophiles, such as protonation or alkylation. The lone pair of electrons on the nitrogen atom makes it a nucleophilic center. Conversely, the carbon atom bearing the two fluorine atoms (C5) is electron-deficient and could be susceptible to attack by strong nucleophiles under certain conditions, although the strength of the C-F bond makes substitution difficult.

Computational modeling can also be used to study reaction pathways and transition states for various transformations. For example, the mechanism of N-functionalization or reactions involving the alkyl chain could be investigated to understand the energetic barriers and the structures of intermediates. nih.gov

Theoretical Investigations into the Inductive Effects of Fluorine on Amine Basicity

The basicity of the amine group in this compound is a critical property that is significantly modulated by the inductive effect of the distant gem-difluoro group. The two highly electronegative fluorine atoms exert a strong electron-withdrawing effect (-I effect) that is transmitted through the carbon chain. fiveable.memasterorganicchemistry.com This effect reduces the electron density on the nitrogen atom, making its lone pair less available to accept a proton. fiveable.memasterorganicchemistry.com

Theoretical calculations can quantify this effect by computing the proton affinity (PA) or the pKa of the conjugate acid. yuntsg.com By comparing the calculated basicity of this compound with that of hexan-1-amine, the magnitude of the fluorine-induced decrease in basicity can be determined. The inductive effect diminishes with distance, but even at the 5-position, it is expected to have a measurable impact. fiveable.me Studies on other fluorinated amines have shown that fluorine substitution can dramatically lower the pKa. yuntsg.com

Table 2: Predicted Basicity (pKa of Conjugate Acid) of Hexylamine and its Fluorinated Analogues

| Compound | Predicted pKa |

| Hexan-1-amine | ~10.6 |

| 6,6,6-Trifluorohexan-1-amine | ~9.5 |

| This compound | ~10.0 |

Note: The values in this table are hypothetical and estimated based on the known inductive effects of fluorine on amine basicity from the literature. yuntsg.com Actual values would require specific calculations and experimental validation.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum chemical calculations are excellent for studying static structures and energetics, molecular dynamics (MD) simulations provide a dynamic picture of the conformational landscape of this compound over time. mdpi.commdpi.com By simulating the motion of the atoms at a given temperature, MD can explore the various conformations accessible to the molecule and the transitions between them.

MD simulations can reveal the flexibility of the alkyl chain and the conformational preferences in different environments, such as in the gas phase or in a solvent. nih.gov The trajectory data can be analyzed to determine the populations of different conformers and the free energy barriers between them. This information is crucial for understanding how the molecule might interact with other molecules, such as receptors or enzymes, where conformational flexibility can play a key role. The simulations would likely show that while there is significant rotational freedom in the alkyl chain, certain folded or extended conformations might be more prevalent due to the influence of the gem-difluoro group.

Synthesis and Exploration of Derivatives and Analogues of 5,5 Difluorohexan 1 Amine

Creation of Structurally Related Difluorinated Aliphatic Amines

The synthesis of difluorinated aliphatic amines can be approached through various strategies, often involving the introduction of the gem-difluoro group onto a carbon skeleton followed by the formation or unmasking of the amine functionality.

The synthesis of positional isomers of difluorohexanamine typically involves preparing a halo-difluorohexane precursor, which is then subjected to amination. A common and direct method is the reaction of a 1-halo-difluoroalkane with ammonia (B1221849), often in a polar aprotic solvent like DMSO or N-methylpyrrolidine under pressure and elevated temperatures. chemicalbook.comgoogle.comresearchgate.net While a specific synthesis for each isomer of difluorohexanamine is not extensively detailed in the literature, the established synthesis of 2,2-difluoroethylamine (B1345623) provides a clear blueprint for these transformations. google.comgoogle.com For example, the synthesis of 2,2-difluorohexan-1-amine could theoretically be achieved by reacting 1-bromo-2,2-difluorohexane with ammonia.

Table 1: Potential Positional Isomers of Difluorohexan-1-amine

| Compound Name | Position of CF2 Group |

|---|---|

| 1,1-Difluorohexan-2-amine* | C1 |

| 2,2-Difluorohexan-1-amine | C2 |

| 3,3-Difluorohexan-1-amine | C3 |

| 4,4-Difluorohexan-1-amine | C4 |

| 5,5-Difluorohexan-1-amine | C5 |

| 6,6-Difluorohexan-1-amine | C6 |

Note: The amine position is adjusted to accommodate standard nomenclature.

Another versatile method involves the treatment of allylic or halogenoamines with a hydrofluoric acid-antimony pentafluoride (HF–SbF5) superacid system in the presence of N-bromosuccinimide (NBS) to yield gem-difluoroamines through bromofluorointermediates. researchgate.net

The synthesis of homologues, such as difluoropentanamines or difluoroheptanamines, follows similar principles to those for positional isomers. The chain length is determined by the choice of the starting material. The amination of 1-halo-2,2-difluoroalkanes serves as a robust general method for producing α,α-difluoroalkylamines of varying lengths. researchgate.net For instance, reacting 1-bromo-2,2-difluoropentane with ammonia would yield 2,2-difluoropentan-1-amine.

An alternative approach is the reductive functionalization of amides. An iridium-catalyzed reductive Reformatsky-type reaction can be used to couple tertiary amides and lactams with difluoromethylene sources, yielding α-difluoroalkylated amines. nih.gov This method allows for the construction of varied carbon chains attached to the difluoroamine (B82689) moiety.

Table 2: Examples of Difluorinated Aliphatic Amine Homologues

| Compound Name | Carbon Chain Length |

|---|---|

| 2,2-Difluoropropan-1-amine | 3 |

| 3,3-Difluorobutan-1-amine | 4 |

| 4,4-Difluoropentan-1-amine | 5 |

| This compound | 6 |

The synthesis of cyclic difluorinated amines is of significant interest for drug discovery, as these scaffolds can impart favorable conformational constraints and physicochemical properties. enamine.netresearchgate.net High-yield syntheses of 3,3-difluoroazetidines have been developed, starting from a Reformatsky-type reaction of aldimines with ethyl bromodifluoroacetate to form 3,3-difluoroazetidin-2-ones, which are subsequently reduced. researchgate.net

More complex cyclic systems can also be accessed. A modular two-step synthesis of cyclic β-fluoroalkyl amines has been reported, utilizing a photoredox-catalyzed cyclization of bromodifluoroethylamines. This method provides access to a variety of fluorinated saturated nitrogen heterocycles.

Table 3: Selected Synthetic Methods for Cyclic Difluorinated Amines

| Method | Precursor Type | Resulting Structure |

|---|---|---|

| Reformatsky Reaction & Reduction | Aldimines, Ethyl bromodifluoroacetate | 3,3-Difluoroazetidines researchgate.net |

Stereoselective Synthesis of Chiral this compound and its Enantiomers

The creation of chiral centers in fluorinated molecules is a significant challenge in synthetic chemistry, yet it is crucial for developing selective therapeutic agents. nih.gov While a specific stereoselective synthesis of this compound has not been reported, several advanced asymmetric methodologies exist for the synthesis of related chiral difluorinated amines.

One promising strategy is the asymmetric radical difluoroalkylation, which allows for the construction of carbon stereocenters bearing a difluoromethyl group. nih.gov This approach has been successfully applied to the late-stage modification of bioactive molecules, yielding chiral analogues. nih.gov Another approach involves the reaction of N-trimethylsilyl derivatives of α-amino acid esters with sulfur tetrafluoride, providing a route to chiral dialkylamines containing α,α-difluoroether fragments. researchgate.netresearchgate.net

Catalytic asymmetric Mannich reactions represent another powerful tool. Using chiral organocatalysts, an in-situ generated α,α-difluoroenol species can react with imines to produce chiral β-amino ketones with a gem-difluoro group, which could be further transformed into the desired chiral amines. nih.gov These general strategies provide a conceptual framework for the potential asymmetric synthesis of chiral this compound, though a specific adaptation would require dedicated research.

Functional Group Interconversions and Further Derivatization

The primary amine of this compound is a versatile functional handle for further molecular elaboration. Standard amine derivatization reactions can be employed to generate a wide array of analogues. The remote gem-difluoro group is not expected to significantly alter the fundamental nucleophilicity of the amine, allowing for predictable reactivity.

Common derivatization reactions include:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation: Reaction with alkyl halides to yield secondary or tertiary amines.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

These transformations allow for the incorporation of the 5,5-difluorohexyl scaffold into larger molecules and for the systematic modification of properties such as solubility, lipophilicity, and biological target engagement.

Table 4: Common Derivatization Reactions for Primary Amines

| Reaction Type | Reagent Example | Functional Group Formed |

|---|---|---|

| Acylation | Acetyl Chloride | Amide |

| Sulfonylation | Tosyl Chloride | Sulfonamide |

| Alkylation | Methyl Iodide | Secondary/Tertiary Amine |

Incorporation into Complex Molecular Architectures and Hybrid Structures

The gem-difluoromethylene group is a highly sought-after building block in drug discovery. enamine.netmorressier.comnih.gov Its inclusion can block metabolic oxidation at the site of fluorination and act as a bioisostere for carbonyl groups or other functionalities, leading to improved pharmacokinetic profiles and enhanced biological activity. enamine.netnih.gov

Consequently, difluorinated aliphatic amines like this compound are valuable synthons for incorporation into more complex molecular architectures. mdpi.com For example, the use of 4,4-difluorocyclohexanecarboxylic acid as a key building block in the synthesis of the FDA-approved antiretroviral drug Maraviroc highlights the successful application of this strategy. enamine.net The difluorinated motif was critical for achieving a unique antiviral profile and reducing off-target effects. Similarly, this compound can be used as a key fragment in the synthesis of novel pharmaceutical candidates, where the difluorohexyl tail can probe hydrophobic pockets of target proteins while providing metabolic stability.

The introduction of this building block can be achieved through standard coupling chemistries, such as amide bond formation or nucleophilic aromatic substitution, to integrate the difluoroalkylamine moiety into heterocyclic scaffolds or other complex structures common in medicinal chemistry. mdpi.comnih.gov

As Building Blocks in Multi-Step Organic Synthesis

The utility of a chemical compound as a building block in multi-step organic synthesis is determined by its reactivity, functional group compatibility, and the accessibility of its derivatives. Fluorinated building blocks are particularly sought after for the synthesis of novel pharmaceuticals and agrochemicals. They offer a means to introduce fluorine into a target molecule at a specific position, thereby fine-tuning its biological activity.

Interactive Table: General Properties of Fluorinated Amines as Building Blocks

| Property | Description | Relevance in Synthesis |

|---|---|---|

| Basicity | The gem-difluoro group can lower the pKa of the amine compared to its non-fluorinated analogue due to the inductive electron-withdrawing effect of the fluorine atoms. | This altered basicity can influence its reactivity in nucleophilic substitution and addition reactions, and may require modified reaction conditions. |

| Lipophilicity | The introduction of fluorine generally increases the lipophilicity of a molecule, which can impact its solubility and partitioning behavior. | This is a critical parameter in drug design, affecting absorption, distribution, metabolism, and excretion (ADME) properties. |

| Metabolic Stability | The carbon-fluorine bond is exceptionally strong, making molecules containing this bond more resistant to metabolic degradation. | The use of fluorinated building blocks can lead to compounds with improved pharmacokinetic profiles. |

Despite these general principles, specific examples of this compound being used as a building block in multi-step syntheses are not described in the available scientific literature. Research in this area would likely involve the reaction of the primary amine with various electrophiles to form amides, sulfonamides, and other derivatives, or its use in carbon-nitrogen bond-forming reactions. The lack of published data suggests that either this specific compound has not been a focus of synthetic exploration, or the results of such studies have not been publicly disclosed.

Fluorinated Amino Acid and Peptide Mimicry

The incorporation of fluorinated amino acids into peptides is a powerful strategy to create peptide mimics with enhanced properties. Fluorine can induce specific conformational preferences, increase proteolytic stability, and modulate interactions with biological targets. Side-chain fluorinated amino acids can be synthesized from corresponding fluorinated amines or other precursors.

Theoretically, this compound could serve as a precursor for a novel fluorinated amino acid, specifically a difluorinated analogue of norleucine. The synthesis would likely involve the α-functionalization of the carbon adjacent to the amine, followed by the introduction of a carboxylic acid moiety.

Interactive Table: Potential Fluorinated Amino Acid Derived from this compound

| Precursor | Potential Amino Acid | Potential Properties |

|---|

However, a review of the literature does not yield any studies describing the synthesis of such an amino acid from this compound or its subsequent incorporation into peptides. The field of fluorinated amino acids is an active area of research, with many synthetic methods being developed. The absence of this specific compound from such studies indicates it is not a commonly used building block in this context.

Advanced Academic and Research Applications of 5,5 Difluorohexan 1 Amine

Utility as a Versatile Synthetic Building Block in Organic Chemistry

5,5-Difluorohexan-1-amine is a bifunctional molecule featuring a primary amine at one end of a six-carbon chain and a geminal difluoro group at the 5-position. This structure makes it a valuable building block for introducing a difluoroalkyl moiety into more complex molecular architectures. The primary amine serves as a versatile chemical handle, allowing the compound to participate in a wide array of well-established organic transformations.

The nucleophilic nature of the amine group enables it to readily undergo reactions such as:

Amide bond formation: Coupling with carboxylic acids, acid chlorides, or activated esters to form amides, a fundamental linkage in countless biologically active molecules.

Reductive amination: Reaction with aldehydes or ketones to form imines, which are subsequently reduced to secondary amines.

N-Alkylation and N-Arylation: Formation of C-N bonds through reactions with alkyl or aryl halides, often catalyzed by transition metals.

Sulfonamide synthesis: Reaction with sulfonyl chlorides to produce stable sulfonamides.

The presence of the chemically robust difluoroalkyl group at a distal position ensures that it remains intact during these transformations, allowing for the precise installation of this valuable motif. Researchers can thus leverage this compound to synthesize target molecules that combine the pharmacological utility of an amino group with the specific benefits conferred by the gem-difluoro functionality.

Table 1: Representative Reactions of this compound This table is illustrative and based on the general reactivity of primary amines.

| Reaction Type | Reactant | Product Functional Group |

|---|---|---|

| Acylation | Carboxylic Acid / Acid Chloride | Amide |

| Reductive Amination | Aldehyde / Ketone | Secondary Amine |

| Sulfonylation | Sulfonyl Chloride | Sulfonamide |

Contribution to the Advancement of Organofluorine Chemical Synthesis

The development of novel and efficient methods for the synthesis of organofluorine compounds is a major focus of modern chemical research. nih.gov While numerous techniques exist for introducing fluorine, the synthesis of molecules containing specific fluorinated motifs can be challenging and require specialized reagents. The commercial availability of building blocks like this compound contributes significantly to the field by providing a straightforward and reliable route to a specific structural class.

Instead of undertaking a multi-step synthesis to construct the difluoroalkylamine chain from scratch, researchers can directly purchase and incorporate it. This "building block approach" accelerates the pace of discovery by:

Simplifying Synthetic Routes: Reducing the number of synthetic steps required to access target molecules.

Increasing Accessibility: Making complex fluorinated structures available to laboratories that may not specialize in fluorine chemistry.

Promoting Diversification: Enabling the rapid synthesis of a wide range of analogues for structure-activity relationship (SAR) studies.

Fluoroalkyl amino reagents (FARs) have proven to be powerful tools for the introduction of various fluorinated groups onto heterocyclic and aromatic systems. nih.gov By providing a ready source of the 5,5-difluorohexylamino fragment, this compound expands the toolkit available to synthetic chemists, facilitating the exploration of new chemical space in drug discovery and materials science.

Application in Bioisosteric Replacement Strategies

One of the most powerful strategies in medicinal chemistry is bioisosteric replacement, where a functional group in a lead compound is replaced by another with similar steric and electronic properties to improve its pharmacological profile. The gem-difluoroalkyl group (–CF2–) is widely recognized as an excellent bioisostere for an ether oxygen (–O–) or a carbonyl group (C=O). nih.govcas.cnunimi.it

The rationale for this replacement is multifaceted:

Metabolic Stability: Ether linkages are often susceptible to oxidative metabolism by cytochrome P450 enzymes. Replacing the oxygen atom with a metabolically robust CF2 group can block this pathway, thereby increasing the half-life and bioavailability of a drug candidate. nih.govcas.cn

Electronic Mimicry: The highly polarized C-F bonds in the CF2 group create a dipole moment that can mimic the electronic environment of a carbonyl or ether group, preserving key interactions with biological targets like hydrogen bond acceptance.

This compound serves as an ideal precursor for introducing this bioisosteric unit. For example, a molecule containing a hexan-1-one-6-amine moiety could have its carbonyl group replaced by the CF2 group from this compound to generate a more stable analogue for preclinical development. This strategy has been successfully applied in numerous drug discovery programs to enhance both potency and metabolic stability. nih.govcas.cn

Table 2: Bioisosteric Relationships of the Gem-Difluoro Group

| Original Group | Bioisosteric Replacement | Key Advantage |

|---|---|---|

| Ether (–O–) | Difluoromethylene (–CF2–) | Increased metabolic stability |

| Ketone (C=O) | Difluoromethylene (–CF2–) | Resistance to reduction, improved PK |

Exploration in Chemical Biology for Modulating Molecular Recognition

The unique reactivity of fluorinated compounds has opened new avenues in chemical biology for the development of molecular probes and tools to study biological systems. A particularly innovative application has been demonstrated for the β-difluoroalkylamine motif in proximity labeling techniques. acs.orgnih.gov Research has shown that this functional group can be used to capture RNA and proteins with high spatiotemporal resolution. acs.org

The mechanism involves the use of a photosensitizer that, upon irradiation with light, generates singlet oxygen (¹O₂). This highly reactive species can selectively oxidize guanine (B1146940) bases in nearby RNA molecules. The oxidized guanine is then susceptible to nucleophilic attack by the amino group of a difluoroalkylamine probe, forming a stable covalent bond. nih.gov This process effectively "labels" the RNA molecules that are in close proximity to the photosensitizer at a specific time and location within a living cell. The labeled RNA can then be isolated and identified, providing a snapshot of the transcriptome in a specific subcellular compartment.

While this research did not use this compound specifically, its structural features—namely the accessible primary amine adjacent to a carbon chain bearing a difluoro group—make it a prime candidate for the development of similar chemical biology probes. By attaching a targeting ligand or a reporter tag to the amine, researchers could potentially synthesize novel tools based on this scaffold to investigate molecular recognition and localization in complex biological environments.

Development of Diverse Compound Libraries for Research Applications

The discovery of new bioactive molecules often relies on the screening of large collections of compounds, known as chemical libraries. The efficiency of this process is greatly enhanced by the availability of diverse and unique building blocks. This compound is an excellent candidate for inclusion in library synthesis due to its bifunctionality and the desirable properties of the difluoroalkyl motif.

Using automated, high-throughput synthesis platforms, the primary amine of this compound can be systematically reacted with a large set of diverse chemical partners, such as a collection of carboxylic acids or sulfonyl chlorides. This parallel synthesis approach can rapidly generate a library containing hundreds or thousands of novel compounds, each featuring the constant 5,5-difluorohexyl "tail" and a variable "head" group.

Example of a Compound Library Scaffold:

R-CO-NH-(CH₂)₄-CF₂-CH₃ (where R is a variable group from a library of carboxylic acids)

Screening such a library against various biological targets (e.g., enzymes, receptors, ion channels) can lead to the identification of new hit compounds. The presence of the difluoroalkyl moiety in every compound of the library ensures that any identified hits already possess a feature known to enhance metabolic stability and other druglike properties, providing a significant advantage in the subsequent hit-to-lead optimization process.

Q & A

Q. What are the recommended synthetic routes for 5,5-Difluorohexan-1-amine, and how can purity be optimized?

- Methodological Answer : The synthesis of fluorinated amines like this compound often involves hydrogenation or reductive amination of fluorinated intermediates. For example, hydrogenation using Pd/C (10%) in ethanol under acidic conditions (e.g., HCl) is a common approach to reduce nitriles or imines to amines, as demonstrated in the synthesis of related fluorinated indole derivatives . Purity optimization requires careful solvent selection (e.g., DMSO or ethanol) and post-synthesis purification via recrystallization or column chromatography. Batch-specific analytical data (e.g., NMR, LC-MS) should be cross-validated to confirm ≥98% purity, as per standards for fluorinated reference materials .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : To confirm fluorine substitution patterns and amine proton integration.

- Mass Spectrometry (MS) : For molecular weight verification (e.g., ESI-MS or GC-MS).

- UV/Vis Spectroscopy : To detect chromophores (λmax ~220–286 nm for fluorinated amines) .

- X-ray Crystallography : For structural elucidation if crystalline derivatives are synthesized .

Data should align with computational models (e.g., SMILES or InChI descriptors) for validation .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in fluorinated amine synthesis?

- Methodological Answer : Systematic optimization involves:

- Solvent Screening : Polar aprotic solvents (e.g., DMSO) enhance solubility of fluorinated intermediates.

- Catalyst Tuning : Pd/C (10%) with controlled H₂ pressure reduces side reactions during hydrogenation .

- Temperature Gradients : Stepwise heating (e.g., 25°C to 60°C) minimizes decomposition.

- Additive Effects : Acids (e.g., HCl) stabilize intermediates, as seen in arylcyclohexylamine syntheses .

A fractional factorial design can isolate critical variables impacting yield .

Q. How should researchers address contradictions in stability data for fluorinated amines?

- Methodological Answer : Contradictions often arise from batch-specific degradation or storage conditions. To resolve:

Q. What mechanistic insights guide the design of fluorinated amines for biological applications?

- Methodological Answer : Fluorine’s electron-withdrawing effects enhance metabolic stability and binding affinity. Key considerations:

- Structure-Activity Relationships (SAR) : Map fluorine positions to receptor interactions (e.g., NMDA or 5-HT2A receptors) .

- Molecular Dynamics (MD) Simulations : Predict conformational flexibility and solvation effects.

- In Vitro Assays : Screen for cytotoxicity and membrane permeability using fluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.